ACHROMOPEPTIDASE

Lactic Acid Bacteria Cell Lysis Protoplast Formation

Choose Achromopeptidase for proven, broad-spectrum lysis where lysozyme, lysostaphin, and mutanolysin fail. It uniquely lyses lysozyme-resistant Gram-positives (MRSA, Clostridium, Lactobacillus) and Mycobacteria as a stand-alone agent, eliminating complex cocktails. Validated in FDA-cleared BD GeneOhm MRSA assays and rapid PFGE protocols, it ensures complete DNA extraction, prevents false negatives, and streamlines workflows. Available in crude and high-purity (≥20,000 U/mg) grades to meet any budget.

Molecular Formula C9H9NO6S
Molecular Weight 0
CAS No. 123175-82-6
Cat. No. B1167389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACHROMOPEPTIDASE
CAS123175-82-6
Molecular FormulaC9H9NO6S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes8 mg / 1 g / 0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Achromopeptidase (CAS 123175-82-6): A Broad-Spectrum Bacteriolytic Lysyl Endopeptidase for Gram-Positive Lysis


Achromopeptidase (CAS 123175-82-6, EC 3.4.21.50), also known as lysyl endopeptidase or Achromobacter protease I, is a bacteriolytic enzyme originally isolated from the soil bacterium Lysobacter enzymogenes (formerly Achromobacter lyticus) [1]. It is a serine protease with a molecular weight of approximately 20–27 kDa . Achromopeptidase exhibits potent and broad lytic activity against a wide range of Gram-positive bacteria, including those resistant to lysozyme, by hydrolyzing peptidoglycan in bacterial cell walls . It is available as a crude or partially purified lyophilized powder with specific activities typically ranging from 300–1,500 units/mg for crude preparations to ≥20,000 units/mg for purified forms .

Why Substituting Achromopeptidase (CAS 123175-82-6) with Generic Lysozyme or Other Lytic Enzymes Compromises Experimental Outcomes


Achromopeptidase cannot be generically substituted with common alternatives like lysozyme, lysostaphin, or mutanolysin due to its fundamentally distinct lytic spectrum, mechanism of action, and practical performance characteristics. While lysozyme exhibits narrow and often incomplete lysis of many clinically and industrially relevant Gram-positive species, achromopeptidase demonstrates broad and potent activity against strains that are highly resistant to lysozyme, including Staphylococcus aureus, Clostridium acetobutylicum, and various lactic acid bacteria [1]. Crucially, achromopeptidase's utility extends to organisms like Mycobacteria, for which it is a patented, stand-alone lysis agent, highlighting its unique capabilities not shared by in-class enzymes [2]. Substitution with alternatives like labiase or mutanolysin introduces context-dependent performance variations that can lead to failed lysis, degraded nucleic acids, or extended workflow timelines, directly impacting data quality and reproducibility [3].

Quantitative Evidence for Achromopeptidase (CAS 123175-82-6): Direct Comparative Performance Data for Informed Procurement


Superior Lytic Potency Against Lactic Acid Bacteria Compared to Lysozyme and N-Acetylmuramidase SG

Achromopeptidase exhibits superior lytic activity against key lactic acid bacteria strains compared to lysozyme and N-acetylmuramidase SG. In a comparative study using Streptococcus lactis and Streptococcus cremoris, achromopeptidase achieved the highest ranking for lytic activity (achromopeptidase > N-acetylmuramidase SG > lysozyme) [1]. The minimum concentration required for maximum lytic activity of achromopeptidase was determined to be 10 μg/mL [1]. In contrast, lysozyme failed to achieve complete lysis in this system, with its activity requiring acceleration by the addition of α-amylase [1].

Lactic Acid Bacteria Cell Lysis Protoplast Formation

Broad-Spectrum Bacteriolytic Activity Against Lysozyme-Resistant Strains

Achromopeptidase possesses a significantly broader lytic spectrum compared to egg-white lysozyme. Manufacturer-supplied comparative data reveals that at a lower enzyme concentration (300 U/mL of TBL-1), achromopeptidase completely lysed (>80% decrease in OD600 within 10 minutes) multiple strains, including Micrococcus caseolyticus, M. luteus, Pediococcus acidilactici, Staphylococcus aureus, Bacillus alvei, Clostridium acetobutylicum, Lactobacillus sake, and Enterococcus faecalis [1]. In contrast, a higher concentration of lysozyme (1,000 U/mL) showed little to no lytic activity (scored as '-' or '±') against most of these same strains, including M. caseolyticus, M. luteus, C. acetobutylicum, and S. aureus [1].

Bacteriolysis Gram-Positive Bacteria Lysozyme Resistance

Effective Lysis of Recalcitrant Mycobacteria in a Single-Step Protocol

Achromopeptidase is uniquely capable of lysing Mycobacteria in a rapid, single-step method, a property not shared by common alternatives. A patented method details the lysis of Mycobacterium species, including M. tuberculosis, M. avium, and M. gordonae, by exposing them to a lysis-effective amount of achromopeptidase alone [1]. The method specifies using 50–1,000 units of achromopeptidase in 25–2,500 μL, with a preferred range of 100–300 units in 100–500 μL [1]. This single-step lysis liberates DNA suitable for subsequent molecular analysis, a process that traditionally required more complex and time-consuming mechanical or multi-enzyme methods for these notoriously difficult-to-lyse organisms [1].

Mycobacteria Cell Lysis Molecular Diagnostics

Superior Lysis of Clostridium acetobutylicum Compared to Mutanolysin and Lysozyme

For the lysis of the industrially important anaerobe Clostridium acetobutylicum, achromopeptidase was found to be a more effective lytic enzyme than either mutanolysin or lysozyme [1]. The study, which aimed to optimize cell lysis and DNA preparation, determined that early to mid-exponential phase cells were most susceptible and that lysis was facilitated by growth in 0.3% w/v glycine [1]. Under these optimized conditions, achromopeptidase outperformed the other tested lytic agents [1].

Clostridium Cell Lysis DNA Extraction

Rapid Lysis of Gram-Positive Cocci for PFGE in Under One Hour

Achromopeptidase enables rapid and simplified lysis of a variety of Gram-positive cocci for pulsed-field gel electrophoresis (PFGE), a critical technique for molecular epidemiology. In a study evaluating achromopeptidase as the sole lytic agent, bacterial growth adjusted to a 3.0 McFarland density was lysed in less than 1 hour when incorporated into agarose plugs and suspended in a Tris-NaCl buffer [1]. The protocol required only two 30-minute washes in Tris-EDTA buffer to remove cellular debris, eliminating the need for additional deproteinization steps [1]. This streamlined workflow allowed for final PFGE results to be obtained in approximately 48 hours, including the initial broth subculture [1].

PFGE Molecular Epidemiology Gram-Positive Cocci

Optimized Application Scenarios for Achromopeptidase (CAS 123175-82-6) Based on Quantitative Evidence


High-Throughput DNA Extraction from Lysozyme-Resistant Gram-Positive Pathogens for Diagnostic PCR

Achromopeptidase is the optimal choice for nucleic acid extraction workflows targeting clinically significant Gram-positive bacteria like Staphylococcus aureus, including MRSA. Its proven, broad-spectrum lytic activity against lysozyme-resistant strains ensures complete cell lysis, preventing false-negative PCR results [1]. The quantitative lytic spectrum data confirms its superior performance compared to lysozyme against S. aureus and other pathogens [2]. This application is further validated by its use in FDA-cleared diagnostic assays such as the BD GeneOhm MRSA test, where it serves as the primary lysis agent [3].

Rapid PFGE Subtyping for Hospital Epidemiology and Outbreak Investigations

For clinical microbiology laboratories conducting pulsed-field gel electrophoresis (PFGE) for epidemiological surveillance, achromopeptidase provides a validated, single-agent lysis method. The evidence demonstrates that it lyses a wide variety of Gram-positive cocci in under one hour directly within agarose plugs, streamlining the entire PFGE workflow [1]. This rapid lysis eliminates the need for complex, multi-enzyme cocktails and overnight incubations, significantly reducing the turnaround time for critical outbreak analyses [1].

Simplified Lysis of Recalcitrant Mycobacteria for Molecular Diagnostics and Research

Achromopeptidase is uniquely suited for laboratories requiring a simplified, non-mechanical method to lyse Mycobacterium species. Patented evidence confirms its ability to lyse M. tuberculosis and other clinically relevant mycobacteria as a stand-alone enzymatic agent [1]. This application is invaluable for diagnostic and research settings seeking to minimize hands-on time and equipment needs while still obtaining high-quality DNA for downstream applications like probe hybridization and PCR [1].

Nucleic Acid Extraction from Industrially Relevant Lactic Acid Bacteria and Clostridia

In industrial biotechnology and food microbiology, achromopeptidase is the preferred lytic enzyme for efficient nucleic acid extraction from lactic acid bacteria (e.g., Streptococcus, Lactobacillus) and Clostridium species. Quantitative data shows it achieves complete lysis of these organisms, where lysozyme is ineffective [1], and outperforms other specialized enzymes like mutanolysin [2]. This ensures high yields of intact genomic DNA for strain engineering, quality control, and metagenomic analyses.

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